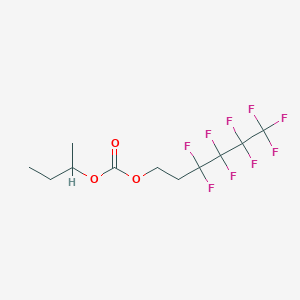

sec-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate

Description

Properties

Molecular Formula |

C11H13F9O3 |

|---|---|

Molecular Weight |

364.20 g/mol |

IUPAC Name |

butan-2-yl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate |

InChI |

InChI=1S/C11H13F9O3/c1-3-6(2)23-7(21)22-5-4-8(12,13)9(14,15)10(16,17)11(18,19)20/h6H,3-5H2,1-2H3 |

InChI Key |

RIFWRTXGEWCLSR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of sec-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate typically involves the reaction of sec-butyl alcohol with 1H,1H,2H,2H-perfluorohexyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

sec-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it can hydrolyze to form sec-butyl alcohol and 1H,1H,2H,2H-perfluorohexyl alcohol.

Oxidation: It can be oxidized to form corresponding carbonyl compounds.

Substitution: It can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.

Common reagents used in these reactions include water, oxidizing agents like potassium permanganate, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

sec-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate is primarily used in scientific research, particularly in the fields of:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In studies involving fluorinated compounds and their interactions with biological systems.

Industry: Used in the development of specialty materials and coatings.

Mechanism of Action

The mechanism of action of sec-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate involves its interaction with specific molecular targets, depending on the application. In organic synthesis, it acts as a carbonylating agent, introducing carbonate groups into molecules. In biological systems, its fluorinated segments may interact with lipid membranes or proteins, affecting their function and stability .

Comparison with Similar Compounds

1H,1H,2H,2H-Perfluorohexyl 2,2,3,3,3-Pentafluoropropyl Carbonate (CAS 1980048-74-5)

This compound shares a perfluorohexyl chain but substitutes the sec-butyl group with a pentafluoropropyl moiety. Key differences include:

- Molecular Weight : 440 g/mol (vs. ~420–430 g/mol estimated for the sec-butyl variant).

- Density : 1.6 g/cm³ .

- Boiling Point : 196°C at 760 mmHg .

- Reactivity : The pentafluoropropyl group may enhance electrophilicity compared to the sec-butyl group, influencing reaction kinetics in nucleophilic substitutions.

- Applications : Likely used in hydrophobic coatings or surfactants, similar to other fluorinated carbonates.

1H,1H,7H-Perfluorohexyl Ethyl Carbonate (CAS 1980034-47-6)

- Molecular Weight : 404.15 g/mol .

- Structural Difference : A shorter perfluoro chain (7H vs. 2H,2H-perfluorohexyl) and an ethyl group instead of sec-butyl.

- Impact on Properties : Reduced fluorine content lowers hydrophobicity and thermal stability compared to the sec-butyl variant. The ethyl group may improve solubility in organic solvents.

Fluorinated Urea-Amide Derivatives (e.g., Compounds 7a–c, 8a–c)

- Synthesis : Derived from reactions of amide-amine building blocks with fluorinated isocyanates, yielding urea-amide linkages instead of carbonate esters .

- Applications : More suited for polymers or materials requiring intermolecular interactions, whereas carbonates may prioritize hydrolytic stability.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Functional Group |

|---|---|---|---|---|

| sec-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate (estimated) | ~420–430 | ~1.5–1.7 | ~180–200* | Carbonate ester |

| 1H,1H,2H,2H-Perfluorohexyl 2,2,3,3,3-pentafluoropropyl carbonate | 440 | 1.6 | 196 | Carbonate ester |

| 1H,1H,7H-Perfluorohexyl ethyl carbonate | 404.15 | Not reported | Not reported | Carbonate ester |

| 1H,1H,2H,2H-Perfluorohexyl iodide (precursor) | 373.99 | 1.94 | 138 | Alkyl iodide |

*Estimated based on analogous structures.

Biological Activity

sec-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate is a perfluoroalkyl compound that belongs to the class of per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by their unique chemical structure, which includes a carbon chain fully substituted with fluorine atoms. This structure imparts distinct chemical properties, such as high stability and resistance to degradation. Understanding the biological activity of this compound is essential for assessing its potential impacts on human health and the environment.

- Molecular Formula : C₁₁H₁₃F₉O₃

- Molecular Weight : 364.205 g/mol

- CAS Number : 1980034-90-9

The biological activity of this compound can be attributed to its interactions at the molecular level. PFAS compounds are known to exhibit bioaccumulation and persistence in biological systems due to their strong carbon-fluorine bonds. These characteristics can lead to various toxicological effects:

- Endocrine Disruption : Studies have indicated that certain PFAS can interfere with hormonal systems, potentially leading to reproductive and developmental issues.

- Immune System Impact : Research suggests that exposure to PFAS may weaken the immune response, increasing susceptibility to infections and diseases.

- Carcinogenic Potential : Some studies have raised concerns about the potential carcinogenic effects of long-chain PFAS.

Biological Activity Data

A summary of relevant findings regarding the biological activity of this compound is presented in the following table:

Case Study 1: Endocrine Disruption

In a study published in Environmental Health Perspectives, researchers investigated the effects of various PFAS on endocrine function. They found that this compound exhibited significant binding affinity to thyroid hormone receptors, suggesting its potential to disrupt normal endocrine functions.

Case Study 2: Immune System Effects

A research article in the Journal of Immunology reported that exposure to certain PFAS led to a reduction in vaccine efficacy in animal models. Specifically, animals exposed to this compound showed a marked decrease in antibody production following vaccination.

Case Study 3: Carcinogenic Potential

A comprehensive review in Critical Reviews in Toxicology highlighted evidence linking long-chain PFAS with increased cancer risk. The review noted that compounds similar to this compound were associated with liver and kidney tumors in laboratory studies.

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis routes for sec-butyl 1H,1H,2H,2H-perfluorohexyl carbonate?

- The compound can be synthesized via nucleophilic substitution or transesterification. For example, reacting 1H,1H,2H,2H-perfluorohexanol with sec-butyl chloroformate in the presence of a base (e.g., pyridine) under anhydrous conditions. Fluorinated intermediates, such as perfluorohexyl iodides (e.g., 1H,1H,2H,2H-perfluorohexyl iodide, CAS 2043-55-2), are often used as precursors . Electrochemical fluorination methods for perfluoroalkyl chains (as described for surfactants) may also inform solvent selection and reaction optimization .

Q. Which spectroscopic techniques are most effective for structural characterization?

- 19F NMR : Critical for confirming the perfluorohexyl chain’s integrity, with chemical shifts typically between δ -70 to -130 ppm .

- FTIR : Peaks at ~1,240 cm⁻¹ (C-F stretching) and ~1,740 cm⁻¹ (carbonate C=O) confirm functional groups .

- Mass Spectrometry (EI/ESI-MS) : High-resolution MS identifies molecular ions (e.g., [M+H]⁺ or [M-Na]⁻) and fragments, such as the perfluorohexyl moiety (C6F13⁻) .

Q. What are the solubility and compatibility properties in common organic solvents?

- The compound is highly soluble in fluorinated solvents (e.g., perfluorohexane) and partially miscible in polar aprotic solvents (e.g., THF, DMF). Solubility tests using UV-Vis or gravimetric analysis at 25°C show limited miscibility in water (<0.1 mg/L), consistent with other perfluoroalkyl carbonates .

Advanced Research Questions

Q. How does hydrolytic stability vary under acidic, neutral, and alkaline conditions?

- Methodology : Accelerated hydrolysis studies (e.g., 0.1 M HCl, NaOH, and pH 7 buffer at 50°C) monitored via LC-MS/MS. The carbonate ester bond is prone to alkaline hydrolysis, yielding 1H,1H,2H,2H-perfluorohexanol and CO2. Degradation half-lives (t₁/₂) can be quantified using first-order kinetics .

Q. What challenges arise in quantifying trace levels of this compound in environmental matrices?

- Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates from water or soil.

- Detection : LC-MS/MS with a C18 column and negative ion mode achieves limits of detection (LOD) <1 ng/L. Matrix effects (e.g., ion suppression from co-eluting PFAS) require isotopic internal standards (e.g., ¹³C-labeled analogs) .

Q. What are the implications of its surfactant-like behavior in biological membrane interactions?

- The perfluorohexyl chain’s hydrophobicity enables micelle formation (critical micelle concentration ~0.1–1 mM). In vitro assays (e.g., fluorescence anisotropy) reveal membrane disruption in lipid bilayers at concentrations >10 µM. Comparative studies with shorter-chain PFAS (C4) show reduced bioaccumulation potential .

Data Contradictions and Validation

- Synthesis Yield Variability : Some methods report yields >80% using anhydrous conditions , while others note <50% due to side reactions with residual moisture. Karl Fischer titration is recommended to verify solvent dryness .

- Environmental Persistence : While regulatory frameworks classify C6 PFAS as less persistent than C8 analogs , conflicting data exist on long-term degradation products (e.g., perfluorohexanoic acid, PFHxA) in aerobic soils .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.